

Commercial sources and purity of DL-Tyrosine-¹³C₉,¹⁵N

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-Tyrosine-13C9,15N*

Cat. No.: *B1435250*

[Get Quote](#)

An In-depth Technical Guide to DL-Tyrosine-¹³C₉,¹⁵N: Commercial Sources, Purity, and Applications

This technical guide provides a comprehensive overview of DL-Tyrosine-¹³C₉,¹⁵N, an isotopically labeled form of the amino acid tyrosine. This non-radioactive, heavy-labeled compound is a critical tool for researchers, scientists, and drug development professionals. Its applications primarily lie in quantitative proteomics, metabolomics, and as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By replacing nine carbon atoms with Carbon-13 (¹³C) and one nitrogen atom with Nitrogen-15 (¹⁵N), the molecule's mass is increased by 10 Daltons, allowing for its precise differentiation and quantification in complex biological samples.[1][2]

Commercial Availability and Purity

DL-Tyrosine-¹³C₉,¹⁵N is available from several commercial suppliers, typically as a solid. The purity of the compound is a critical factor for its use in sensitive analytical techniques. Purity is generally assessed by the vendor and reported in terms of both chemical purity (often determined by methods like HPLC) and isotopic enrichment (the percentage of molecules that contain the heavy isotopes). Isotopic purity is crucial to minimize interference from naturally occurring isotopes.

Below is a summary of commercial sources and their stated purity levels for labeled tyrosine. Note that while many suppliers focus on the L-enantiomer due to its biological relevance, sources for the DL-racemic mixture are also available.

Supplier	Product Name	Isotopic Purity	Chemical Purity	CAS Number
MedchemExpress	DL-Tyrosine- ¹³ C ₉ , ¹⁵ N	Not specified	≥98.0%	202407-26-9
Alfa Chemistry / Isotope Science	DL-Tyrosine- ¹³ C ₉ , ¹⁵ N	Not specified	≥98.0%	202407-26-9
Sigma-Aldrich (Merck)	L-Tyrosine- ¹³ C ₉ , ¹⁵ N	98 atom % ¹³ C, 98 atom % ¹⁵ N	≥95% (CP)	202407-26-9
Cayman Chemical	L-Tyrosine- ¹³ C ₉ , ¹⁵ N	Not specified	≥98%	202407-26-9
Shimadzu Chemistry & Diagnostics	[¹³ C ₉ , ¹⁵ N]-L-Tyrosine	99% ¹³ C, 98% ¹⁵ N	≥98.00 %	202407-26-9
Cambridge Isotope Laboratories, Inc.	L-Tyrosine (¹³ C ₉ , 99%; ¹⁵ N, 99%)	99% ¹³ C, 99% ¹⁵ N	≥98%	202407-26-9

(CP) denotes chemical purity.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Key Applications and Experimental Protocols

The primary application of DL-Tyrosine-¹³C₉,¹⁵N is as an internal standard for the accurate quantification of tyrosine in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.[\[3\]](#) It is also integral to metabolic labeling techniques such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), which is used for quantitative proteomics.[\[6\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocol: Quantification of Tyrosine in Plasma using LC-MS/MS

This protocol outlines a typical workflow for using DL-Tyrosine-¹³C₉,¹⁵N as an internal standard to quantify endogenous tyrosine in a plasma sample.

1. Preparation of Standard and Internal Standard Solutions:

- Tyrosine Standard Stock: Prepare a 1 mg/mL stock solution of unlabeled DL-Tyrosine in a suitable solvent (e.g., 0.1 M HCl).
- Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of DL-Tyrosine-¹³C₉,¹⁵N in the same solvent.
- Working Solutions: Create a series of calibration curve standards by spiking a blank plasma matrix with varying concentrations of the unlabeled tyrosine standard. Add a fixed concentration of the DL-Tyrosine-¹³C₉,¹⁵N internal standard to each calibration standard and to the unknown samples.

2. Sample Preparation (Protein Precipitation):

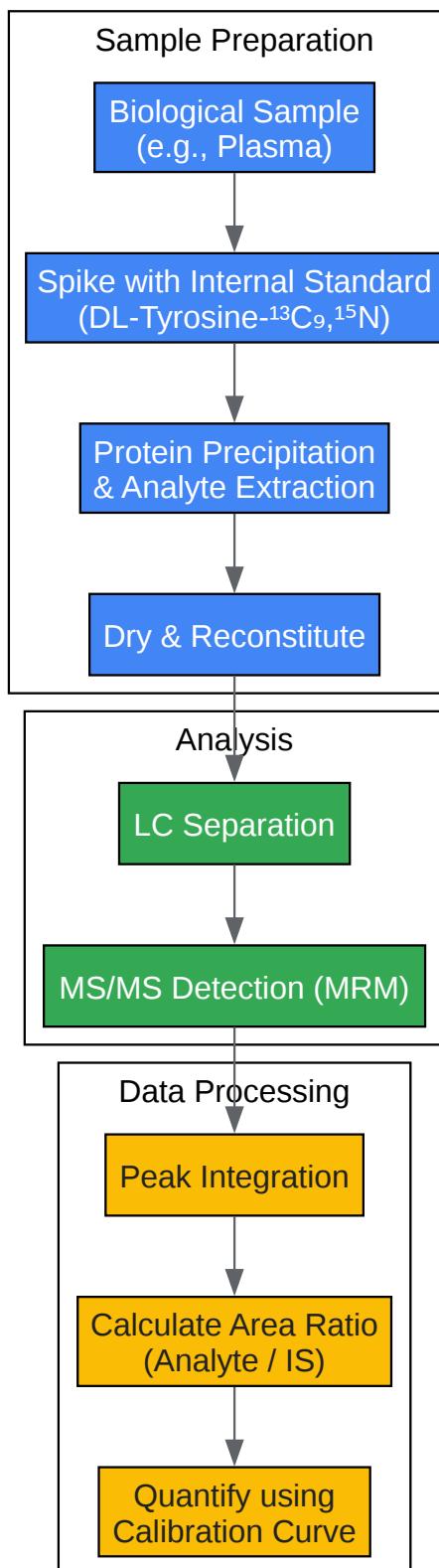
- Thaw plasma samples on ice.
- To 50 µL of plasma (or calibration standard), add 200 µL of ice-cold methanol containing the internal standard.
- Vortex vigorously for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
- Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in 100 µL of LC-MS mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC): Inject the reconstituted sample onto a C18 reverse-phase column. Elute the analytes using a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).

- Mass Spectrometry (MS/MS): Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
 - MRM Transition for Tyrosine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
 - MRM Transition for IS (DL-Tyrosine-¹³C₉,¹⁵N): Monitor the transition for the heavy-labeled standard, which will have a precursor ion mass 10 Da higher than the unlabeled version.
[\[1\]](#)

4. Data Analysis:

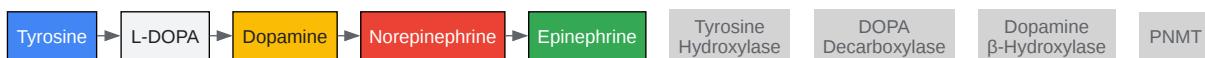

- Integrate the peak areas for both the endogenous tyrosine and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
- Determine the concentration of tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental and biological processes.

Experimental Workflow for LC-MS Quantification

The following diagram illustrates the general workflow for quantifying an analyte in a biological sample using a stable isotope-labeled internal standard.



[Click to download full resolution via product page](#)

Caption: Workflow for analyte quantification using an internal standard.

Tyrosine Metabolic Pathway

Tyrosine is a nonessential amino acid that serves as a precursor for several crucial neurotransmitters, known as catecholamines.^[4] The biosynthetic pathway is a key area of study in neuroscience and drug development.

[Click to download full resolution via product page](#)

Caption: Biosynthesis pathway of catecholamines from tyrosine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Tyrosine-13C9,15N 15N 98atom , 13C 98atom , 95 CP 202407-26-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. schd-shimadzu.com [schd-shimadzu.com]
- 6. L-Tyrosine ($\text{^{14}C}$ ^{15N}, 99%; $\text{^{14}N}$, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. UWPR [proteomicsresource.washington.edu]
- To cite this document: BenchChem. [Commercial sources and purity of DL-Tyrosine-13C9,15N]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1435250#commercial-sources-and-purity-of-dl-tyrosine-13c9-15n>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com